molecular formula C13H20N2 B3072489 2-[(4-Methylpiperidin-1-YL)methyl]aniline CAS No. 1016752-31-0

2-[(4-Methylpiperidin-1-YL)methyl]aniline

Cat. No.: B3072489
CAS No.: 1016752-31-0
M. Wt: 204.31 g/mol
InChI Key: IPYGMKBBTRNUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylpiperidin-1-YL)methyl]aniline is an organic compound with the molecular formula C12H18N2 It is a derivative of aniline, where the aniline moiety is substituted with a 4-methylpiperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperidin-1-YL)methyl]aniline typically involves the reaction of 4-methylpiperidine with benzyl chloride, followed by a reductive amination process. The general steps are as follows:

    Formation of the Intermediate: 4-Methylpiperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 4-methylpiperidin-1-ylmethyl chloride.

    Reductive Amination: The intermediate is then subjected to reductive amination with aniline in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylpiperidin-1-YL)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives such as nitroaniline, sulfoaniline, and haloaniline.

Scientific Research Applications

2-[(4-Methylpiperidin-1-YL)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperidin-1-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline

Comparison: 2-[(4-Methylpiperidin-1-YL)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. The presence of the 4-methylpiperidin-1-ylmethyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYGMKBBTRNUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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